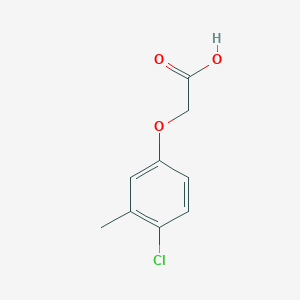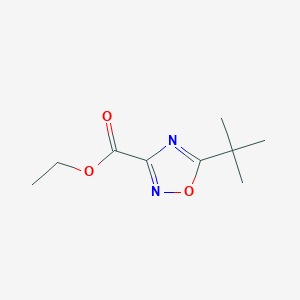
(4-氯-3-甲基苯氧基)乙酸
描述
2-(4-Chloro-3-methylphenoxy)acetic acid is an organic compound with the molecular formula C9H9ClO3. It is a derivative of phenoxyacetic acid and is characterized by the presence of a chlorine atom and a methyl group attached to the phenyl ring. This compound is known for its applications in various fields, including agriculture and chemical research.
科学研究应用
Chemistry
In chemistry, 2-(4-Chloro-3-methylphenoxy)acetic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of herbicides and other agrochemicals.
Biology
The compound is studied for its potential biological activities, including its role as a synthetic auxin. Auxins are plant hormones that regulate growth and development.
Medicine
Research is ongoing to explore the potential medicinal applications of 2-(4-Chloro-3-methylphenoxy)acetic acid and its derivatives. It may have applications in drug development due to its structural similarity to other bioactive compounds.
Industry
In industry, the compound is used in the formulation of herbicides and pesticides. Its effectiveness in controlling broad-leaved weeds makes it valuable in agricultural practices.
作用机制
Target of Action
The primary target of (4-Chloro-3-methylphenoxy)acetic acid, also known as MCPA, is the growth hormone indoleacetic acid (IAA) found in plants . IAA is a crucial component in the regulation of plant growth and development.
Mode of Action
MCPA acts as an auxin, a type of plant hormone. It mimics the action of IAA, leading to uncontrolled and rapid growth in broad-leaf plants . This abnormal growth eventually causes the plant to die, a process often referred to as "growing to death" .
Biochemical Pathways
This interference leads to uncontrolled cell division and growth, particularly in the vascular tissues, which eventually results in the death of the plant .
Pharmacokinetics
It is known that mcpa is a small, polar molecule that is soluble in water . This suggests that it can be readily absorbed and transported within plants. The metabolic stability of MCPA and its effects on bioavailability are areas of ongoing research .
Result of Action
The primary result of MCPA action is the death of broad-leaf plants. By mimicking IAA, MCPA induces rapid, uncontrolled growth in these plants, leading to their eventual death . This makes MCPA an effective herbicide for controlling the spread of broad-leaf weeds in agricultural settings .
Action Environment
The efficacy and stability of MCPA can be influenced by various environmental factors. For instance, MCPA is more effective in warm, moist conditions that promote plant growth. Additionally, the pH of the soil can affect the ionization state of MCPA, potentially influencing its absorption and transport within plants. The presence of other organisms in the soil, such as bacteria and fungi, may also impact the degradation and persistence of MCPA in the environment .
生化分析
Biochemical Properties
The (4-Chloro-3-methylphenoxy)acetic acid herbicide exerts its effects by mimicking the action of natural plant hormones, disrupting normal plant growth . It interacts with various enzymes and proteins involved in plant growth regulation, although the specific biomolecules it interacts with are not well characterized .
Cellular Effects
In cellular processes, (4-Chloro-3-methylphenoxy)acetic acid has been found to induce abnormal growth of lateral roots in tomato seedlings and reduce uptake of the nutrients N, P, and K as well as the hormone (ABA and GA3) levels . This suggests that it may influence cell function by altering nutrient uptake and hormone levels .
Molecular Mechanism
It is known to mimic the action of natural plant hormones, disrupting normal plant growth . This suggests that it may bind to hormone receptors or other biomolecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that this compound is highly effective even at low concentrations , suggesting that it may have long-term effects on cellular function.
Metabolic Pathways
The metabolic pathways involving (4-Chloro-3-methylphenoxy)acetic acid are not well characterized. Given its role as a synthetic auxin, it is likely to be involved in pathways related to plant growth regulation .
Transport and Distribution
Given its solubility in water , it is likely to be readily transported and distributed within plant tissues.
Subcellular Localization
The subcellular localization of (4-Chloro-3-methylphenoxy)acetic acid is not well characterized. Given its role as a synthetic auxin, it is likely to be localized in areas of the cell involved in growth regulation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-methylphenoxy)acetic acid typically involves the chlorination of 3-methylphenoxyacetic acid. One common method includes the reaction of 3-methylphenoxyacetic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as magnesium chloride (MgCl2) at elevated temperatures. The reaction proceeds as follows:
- Dissolve 3-methylphenoxyacetic acid in an appropriate solvent.
- Add thionyl chloride dropwise while maintaining the reaction temperature.
- Allow the reaction to proceed for a specified time, typically around 30 minutes.
- Purify the product by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 2-(4-Chloro-3-methylphenoxy)acetic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods often focus on scalability and cost-effectiveness.
化学反应分析
Types of Reactions
2-(4-Chloro-3-methylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenoxyacetic acids.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with a similar mechanism of action.
Mecoprop: A phenoxy herbicide with structural similarities.
Dicamba: A benzoic acid herbicide with similar applications.
Uniqueness
2-(4-Chloro-3-methylphenoxy)acetic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its selective action on broad-leaved weeds while sparing monocotyledonous crops makes it particularly valuable in agriculture.
属性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-6-4-7(2-3-8(6)10)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGYNJKXMKWETB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207523 | |
| Record name | Acetic acid, (4-chloro-3-methylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588-20-5 | |
| Record name | 2-(4-Chloro-3-methylphenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, (4-chloro-3-methylphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 588-20-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30119 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, (4-chloro-3-methylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 588-20-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B185446.png)
![4,6-dimethyl-2-oxo-1-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridine-3-carbonitrile](/img/structure/B185447.png)







![(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone](/img/structure/B185462.png)


